N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHPLXRSOEVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1H-1,2,4-Triazole Derivatives
The 1,2,4-triazole moiety is typically synthesized via cyclocondensation reactions. A robust method involves the reaction of hydrazine derivatives with nitriles or carboxylic acid derivatives under acidic or basic conditions. For example, aminoguanidine hydrochloride reacts with succinimide derivatives to form triazole rings through a tandem ring-opening and cyclization process.
Optimization of Triazole Formation
A study comparing solvents and temperatures demonstrated that acetonitrile (MeCN) at 170°C achieved a 79% isolated yield for a related triazole-propanamide compound. Lower temperatures (160°C) reduced yields to 65%, highlighting the critical role of thermal activation in cyclization.
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| EtOH | 180 | 25 | 27 |
| H₂O | 180 | 25 | 28 |
| AcOEt | 180 | 25 | 64 |
| MeCN | 170 | 25 | 79 |
Amide Coupling Followed by Triazole Functionalization
Propanamide Synthesis via Carboxylic Acid Activation
The propanamide backbone is first constructed by reacting 3-(chloro or bromo)propanoyl chloride with 4-fluoroaniline. The resulting intermediate is then functionalized with the triazole ring. This method avoids side reactions associated with reactive triazole groups during amidation.
Example Protocol
-
Step 1 : 4-Fluoroaniline (1.0 eq) is added dropwise to 3-bromopropanoyl chloride (1.1 eq) in DCM at 0°C.
-
Step 2 : The mixture is stirred at room temperature for 12 hours, yielding N-(4-fluorophenyl)-3-bromopropanamide.
-
Step 3 : The bromide intermediate reacts with 1H-1,2,4-triazole in the presence of K₂CO₃ in DMF at 80°C for 6 hours.
One-Pot Synthesis Strategies
Tandem Ring-Opening and Cyclization
A one-pot approach combines triazole formation and amide coupling. For instance, N-guanidinosuccinimide reacts with 4-fluoroaniline under microwave irradiation, followed by in situ cyclization to form the triazole ring. This method reduces purification steps and improves efficiency.
Microwave-Assisted Reaction Parameters
Industrial-Scale Considerations
Continuous flow reactors and high-throughput screening optimize large-scale production. A patent describes recrystallization from heptane to purify intermediates, ensuring >95% purity before final coupling.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Triazole-first | High purity; avoids side reactions | Multiple steps increase time | 70–79 |
| Amide-first | Simplified triazole introduction | Risk of triazole decomposition | 65–72 |
| One-pot | Time-efficient; fewer purifications | Requires precise condition control | 75–79 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The incorporation of the 4-fluorophenyl group enhances the biological activity of these compounds.
- Mechanism of Action : The triazole derivatives often function through various mechanisms such as inhibiting critical enzymes involved in cancer cell proliferation. For instance, they may target thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer biology .
-
Case Studies :
- A study demonstrated that certain triazole derivatives showed potent inhibitory effects on cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values significantly lower than traditional chemotherapeutics .
- Another investigation highlighted the synthesis of novel triazole derivatives that exhibited high cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for new anticancer drugs .
Antifungal Properties
Triazoles are well-known for their antifungal activities, making them valuable in treating fungal infections.
- Mechanism : The antifungal action is primarily attributed to their ability to inhibit the enzyme lanosterol demethylase, which is essential for ergosterol synthesis in fungal cell membranes .
- Research Findings :
Agrochemical Applications
The potential use of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide extends into agrochemicals where triazole compounds have been utilized for their fungicidal properties.
- Fungicides : Triazoles are commonly employed as fungicides in agriculture to protect crops from various fungal pathogens. Their mode of action involves disrupting fungal growth and reproduction by inhibiting ergosterol biosynthesis .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-fluorophenyl group in the target compound can be compared to derivatives with chloro or methoxy substituents (e.g., N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (compound 9) and N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (compound 12) from ). Key observations include:
- Halogen vs. Methoxy Groups: Chloro substituents (electron-withdrawing) may enhance target binding through hydrophobic interactions, while methoxy groups (electron-donating) could improve solubility.
- Antifungal Activity: In , compounds with a 3-phenyltriazole-phenylbenzamide scaffold demonstrated >85% inhibition against tomato gray mold.
Core Heterocycle Variations
- 1,2,4-Triazole vs. Thiazole : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () replaces the triazole with a thiazole ring, showing potent KPNB1 inhibition and anticancer activity. Thiazoles offer enhanced π-stacking capacity, but triazoles (as in the target compound) may provide better hydrogen-bonding interactions with biological targets .
- 1,2,4-Triazole vs. 1,2,3-Triazole: describes a compound with a 1,2,3-triazole linked to a pyridinyl group.
Pharmacological Activity and Target Specificity
- GLUT4 Modulation : highlights fluorophenyl-containing compounds that inhibit GLUT4, similar to ritonavir. The target compound’s fluorophenyl group may similarly influence glucose metabolism pathways, though docking studies are needed to confirm this .
- Antiproliferative Effects: Triazolyl-2,2-dimethyl-3-phenylpropanoates () showed HDAC inhibition, suggesting that the propanamide-triazole scaffold in the target compound could be optimized for epigenetic targeting .
Data Table: Structural and Functional Comparison
Key Research Findings
Antifungal Superiority : Triazole-phenylpropanamide derivatives (e.g., ) outperform commercial fungicides like diniconazole, suggesting the target compound’s fluorophenyl group could further optimize activity .
Halogen Impact : Chloro analogs () may exhibit stronger target binding but higher toxicity risks compared to the fluoro-substituted compound .
Heterocycle Flexibility : Thiazole-containing analogs () demonstrate that core heterocycle substitutions can redirect activity toward anticancer targets, highlighting the tunability of the triazole-propanamide scaffold .
Biological Activity
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory actions, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula and weight:
- Molecular Formula : CHFO
- Molecular Weight : 222.23 g/mol
- CAS Number : 5306456
The compound features a triazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its anticancer efficacy:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation | |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase | |
| A549 | 0.12 | Inhibition of cell proliferation |
The studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:
- COX Inhibition : The compound demonstrated selective inhibition of COX enzymes in vitro, suggesting potential use in treating inflammatory conditions .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological profile of this compound:
- Study on Anticancer Effects : A comprehensive study assessed the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers (caspase-3 activation), indicating its potential as a therapeutic agent against breast cancer .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in reduced paw edema compared to controls, supporting its anti-inflammatory potential .
- Molecular Docking Studies : Docking studies revealed favorable interactions between the compound and target proteins involved in cancer progression and inflammation pathways. This suggests that structural modifications could enhance its efficacy further .
Q & A
Q. What are the common synthetic routes for N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, and what key intermediates are involved?
The synthesis typically involves amide bond formation between a carboxylic acid derivative and an amine-containing intermediate. For example, acid chlorides or activated esters react with 3-(1H-1,2,4-triazol-1-yl)propanamine derivatives under conditions optimized for nucleophilic acyl substitution. Key intermediates include fluorophenyl-substituted carboxylic acids and triazole-containing amines, with purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the presence of the 4-fluorophenyl group (δ ~7.0 ppm for aromatic protons) and the triazole moiety (distinct proton signals at δ ~8.0–8.5 ppm). Infrared (IR) spectroscopy identifies the amide carbonyl stretch (~1650–1700 cm⁻¹), while mass spectrometry (MS) verifies molecular weight and fragmentation patterns .
Q. How does the 4-fluorophenyl group influence the compound's physicochemical properties?
The electron-withdrawing fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification can improve membrane permeability and bioavailability, as observed in structurally related triazole derivatives .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound, particularly in amide coupling steps?
Yield optimization involves selecting coupling reagents (e.g., HATU or EDCI) and controlling reaction parameters. For instance, using dimethylformamide (DMF) as a solvent at 0–25°C minimizes side reactions. Catalytic additives like DMAP or HOAt improve reaction efficiency, with yields exceeding 70% after purification .
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the 4-fluorophenyl group with a 2,4-difluorophenyl moiety (as in ) may alter antifungal potency due to steric or electronic effects. Dose-response assays and molecular docking can clarify discrepancies in activity .
Q. What in vitro assays are recommended to evaluate its mechanism of action, particularly for antifungal or antiproliferative activity?
- Antifungal : Broth microdilution assays (CLSI M38/M44 guidelines) against Candida and Aspergillus strains, with fluconazole as a control.
- Antiproliferative : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to triazole-based HDAC inhibitors (e.g., ). Mechanistic studies may include Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How do computational methods contribute to understanding its binding affinity for target proteins?
Molecular dynamics simulations and docking (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes or fungal lanosterol 14α-demethylase. Key residues (e.g., Phe228 in CYP51) may form π-π interactions with the triazole ring, as seen in fluconazole analogs .
Methodological Notes
- Contradiction Analysis : When SAR data conflicts (e.g., reduced activity in fluorinated analogs), evaluate steric effects via X-ray crystallography (e.g., ) or substituent electronic parameters (Hammett constants) .
- Advanced Characterization : Single-crystal X-ray diffraction () resolves ambiguous NMR assignments, particularly for stereoisomers or tautomeric forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
